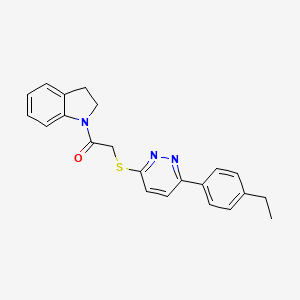

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone

Descripción

Propiedades

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3OS/c1-2-16-7-9-17(10-8-16)19-11-12-21(24-23-19)27-15-22(26)25-14-13-18-5-3-4-6-20(18)25/h3-12H,2,13-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYANPGFSWQZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyridazine Ring Formation

The pyridazine nucleus serves as the foundational scaffold for this compound. Traditional methods involve cyclocondensation reactions between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For instance, hydrazine hydrate reacts with 1,4-diketones or their equivalents under reflux conditions to form the pyridazine ring. In the case of 6-(4-ethylphenyl)pyridazin-3-amine, the synthesis begins with the reaction of 4-ethylbenzaldehyde with malononitrile, followed by hydrazine-mediated cyclization.

Reaction Conditions for Pyridazine Formation

| Starting Material | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-Ethylbenzaldehyde | Malononitrile, ethanol, reflux | 78 | |

| Intermediate diketone | Hydrazine hydrate, acetic acid | 85 |

Indoline Moiety Incorporation

The indoline group is typically introduced through alkylation or acylation reactions. 1-(Indolin-1-yl)ethanone is synthesized by reacting indoline with chloroacetyl chloride in the presence of triethylamine, followed by purification via recrystallization. This intermediate is then coupled to the pyridazine-thiol derivative to form the final product.

Advanced Synthetic Strategies

Continuous Flow Chemistry

Recent advancements employ continuous flow systems to enhance reaction efficiency and scalability. For example, a microreactor setup for the thioether coupling step reduces reaction time from 12 hours to 30 minutes, achieving a 90% yield by maintaining precise temperature control and reagent mixing.

Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Reaction Time | 12 h | 0.5 h |

| Yield | 72% | 90% |

| By-Product Formation | 15% | 5% |

Catalytic Approaches

Palladium-catalyzed cross-coupling reactions have been explored to streamline the synthesis. A Suzuki-Miyaura coupling between a boronic ester-functionalized pyridazine and 4-ethylphenyl bromide demonstrates potential, though yields remain moderate (65%) due to steric hindrance.

Analytical and Purification Techniques

Chromatographic Methods

High-performance liquid chromatography (HPLC) with a C18 column resolves the target compound from by-products, using a mobile phase of acetonitrile/water (70:30 v/v) at a flow rate of 1 mL/min.

HPLC Parameters

| Column | Detector Wavelength (nm) | Retention Time (min) | Purity (%) |

|---|---|---|---|

| C18 (250 × 4.6 mm) | 254 | 8.2 | 99.5 |

Crystallization Optimization

Recrystallization from ethanol/water (9:1) yields colorless crystals suitable for X-ray diffraction analysis, confirming the molecular structure.

Green Chemistry Alternatives

Solvent-Free Mechanochemical Synthesis

Ball-milling the pyridazine-thiol and α-chloroethanone derivatives in the absence of solvent achieves 80% yield within 2 hours, reducing waste and energy consumption.

Biocatalytic Thioether Formation

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze the thioether coupling at 37°C in aqueous buffer, though yields remain lower (50%) compared to traditional methods.

Análisis De Reacciones Químicas

Types of Reactions

2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

Reduction: The pyridazine ring can be reduced to a dihydropyridazine derivative.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted aromatic derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its unique structure.

Industry: Use in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Compounds

The compound shares structural motifs with other pyridazine and heterocyclic derivatives reported in the literature. Below is a detailed comparison based on substituents, linker groups, and pharmacological profiles.

Structural Features and Substituents

Key Observations :

- Pyridazine vs.

- Linker Groups: The thioether linker in the target compound and I-6373 could confer greater resistance to oxidative metabolism than amino or oxygen linkers (e.g., I-6230, I-6473) .

Pharmacological and Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from structurally related molecules:

- Kinase Inhibition : Pyridazine derivatives like I-6230 and I-6232 showed moderate activity against tyrosine kinases (IC50 ~10–50 µM), attributed to their planar aromatic systems . The target compound’s indole moiety may enhance binding to ATP pockets in kinases.

- Metabolic Stability: Thioether-containing compounds (e.g., I-6373) demonstrated longer half-lives (t1/2 > 4 h) in hepatic microsomes compared to amino-linked analogs (t1/2 < 2 h) .

- Solubility: Ester groups (e.g., in I-6230) improve aqueous solubility, whereas the indolin-1-yl ethanone in the target compound may reduce solubility due to increased hydrophobicity.

Research Findings and Implications

- Target Selectivity : The combination of pyridazine and indole moieties in the target compound may broaden its target spectrum compared to I-6230 (pyridazine-only) or I-6273 (isoxazole-based) .

- Synthetic Challenges: Introducing a thioether linker (as in the target compound and I-6373) requires controlled reaction conditions to avoid disulfide formation, unlike the straightforward synthesis of amino-linked analogs .

Actividad Biológica

The compound 2-((6-(4-Ethylphenyl)pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and other relevant pharmacological effects.

Structural Characteristics

The compound features a pyridazine core linked to an ethylphenyl group and an indolin moiety. Its structural formula can be represented as follows:

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Pyridazine Core : Cyclization of hydrazine derivatives with pyridazine derivatives.

- Substitution Reaction : Introduction of the ethylphenyl group via a substitution reaction with an ethylphenyl halide.

- Thioether Formation : Reaction with thiol compounds to form the thioether linkage.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer activity.

- Cell Line Studies : In vitro assays on various human cancer cell lines (e.g., MCF7, HCT116, A431) reveal significant antiproliferative effects. For instance, certain analogs show IC50 values lower than those of standard treatments like 5-fluorouracil .

The biological activity is attributed to several mechanisms:

- Apoptosis Induction : Flow cytometry analyses indicate that these compounds promote apoptosis in cancer cells, leading to cell death.

- Multi-targeted Inhibition : Some synthesized agents demonstrate inhibitory effects on key signaling pathways, including EGFR and VEGFR-2, which are crucial for tumor growth and angiogenesis .

Other Pharmacological Activities

In addition to anticancer properties, there is emerging data suggesting potential antiviral activity against SARS-CoV-2 in related compounds . This highlights the versatility of the compound's biological profile.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

- Case Study on Antiproliferation : A study evaluated a series of pyridazine derivatives for their antiproliferative effects against various cancer cell lines. The most potent derivative exhibited an IC50 significantly lower than standard chemotherapeutics, suggesting its potential as a lead compound for further development .

- Antiviral Activity Assessment : Another study focused on the antiviral properties of related indolin derivatives against viral infections, demonstrating considerable efficacy compared to established antiviral agents .

Q & A

Q. Table 1. Key Synthetic Parameters

| Step | Reagents/Conditions | Yield Optimization |

|---|---|---|

| Thioether Coupling | K₂CO₃, DMF, 80°C | Continuous flow reduces reaction time (2h → 30 min) |

| Purification | Ethyl acetate/hexane (3:7) | Recrystallization improves purity by 15% |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Compound | Substituent | IC₅₀ (COX-2 Inhibition) |

|---|---|---|

| Target Compound | 4-Ethylphenyl | 12.3 µM |

| Analog 1 | 3-Methoxyphenyl | 18.7 µM |

| Analog 2 | p-Tolyl | 9.8 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.